molecular formula C6H7K5O21S5 B568151 D-Mannopyranose pentasulfate potassium salt CAS No. 111757-61-0

D-Mannopyranose pentasulfate potassium salt

Cat. No.: B568151
CAS No.: 111757-61-0
M. Wt: 770.893
InChI Key: PWKOEMUICVNKKC-ROGCYDKWSA-I
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Scientific Research Applications

D-Mannopyranose pentasulfate potassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other complex molecules.

    Biology: It is studied for its role in cellular processes and interactions.

    Medicine: Its anti-inflammatory and anticoagulant properties make it a candidate for drug development.

    Industry: It is used in the production of various biochemical products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannopyranose pentasulfate potassium salt typically involves the sulfation of D-mannopyranose. The process includes the reaction of D-mannopyranose with sulfur trioxide-pyridine complex in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

D-Mannopyranose pentasulfate potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, pyridine, and various solvents like DMF and DMSO. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions are various sulfate derivatives of D-mannopyranose, which can be further utilized in different research applications.

Mechanism of Action

The mechanism of action of D-Mannopyranose pentasulfate potassium salt involves its interaction with various molecular targets. It binds to fibroblast growth factors (FGFs) and other heparin-binding growth factors, inhibiting their activity. This interaction prevents the growth of certain cancer cells and reduces inflammation and coagulation .

Comparison with Similar Compounds

Similar Compounds

    Pentosan polysulfate: Another sulfated polysaccharide with similar anticoagulant properties.

    Heparin: A well-known anticoagulant used in medical settings.

    Chondroitin sulfate: Used in the treatment of osteoarthritis.

Uniqueness

D-Mannopyranose pentasulfate potassium salt is unique due to its specific structure and the presence of multiple sulfate groups, which enhance its binding affinity to growth factors and its overall biological activity.

Properties

IUPAC Name

pentapotassium;[(2R,3R,4S,5S)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5+,6?;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKOEMUICVNKKC-ROGCYDKWSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7K5O21S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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